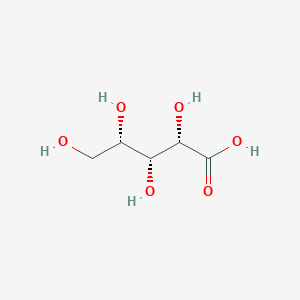
L-xylonic acid
Übersicht
Beschreibung
L-xylonic acid is a sugar acid that can be obtained by the oxidation of the hemiacetal/aldehyde group of xylose . It is a five-carbon sugar-acid that can be used in several industrial applications, including food, pharmaceutical, and construction industries .
Molecular Structure Analysis
The molecular formula of L-xylonic acid is C5H10O6 . It has a molar mass of 166.13 g/mol .
Chemical Reactions Analysis
The production of xylonic acid involves the oxidation of xylose. Native pathways for xylonic acid production include a cytoplasmic xylose dehydrogenase (XDH) and xylonolactonase (XLA) in bacteria and fungi or a xylose dehydrogenase linked to the cytoplasmic membrane (PQQ-XDH) in bacteria .
Physical And Chemical Properties Analysis
L-xylonic acid is a non-toxic, non-volatile, non-corrosive, water-soluble organic acid . It has a similar structure and properties to gluconic acid .
Wissenschaftliche Forschungsanwendungen
Bioconversion of Biomass
L-xylonic acid is recognized as a valuable platform chemical with applications in food, pharmaceuticals, and agriculture. A notable advancement in this field is the engineering of Corynebacterium glutamicum for the consolidated bioconversion of hemicellulosic biomass into L-xylonic acid. This process presents a more cost-effective and time-efficient method compared to traditional methods that involve the conversion of xylose (Yim et al., 2017). Additionally, microbial production of D-xylonic acid has been explored using bacteria like Gluconobacter oxydans and genetically modified organisms such as Escherichia coli and yeast Saccharomyces cerevisiae, indicating its potential for large-scale production (Toivari et al., 2012).
Industrial Applications
L-xylonic acid is explored for its use in concrete dispersion. In one study, xylose was converted to L-xylonic acid, which proved to be about twice as effective as lignosulfonate, a commonly used cement dispersing agent. This finding suggests the potential of L-xylonic acid in concrete water reducer applications (Chun et al., 2006).
Biotechnology and Genetic Engineering
Genetic engineering has been used to increase the efficiency of L-xylonic acid production. For instance, the non-conventional yeast Pichia kudriavzevii was engineered to produce L-xylonic acid, achieving high productivity even at low pH, which is advantageous for industrial scale production (Toivari et al., 2013). Moreover, E. coli BL21 (DE3) has been used for the production of D-xylonic acid from D-xylose, with the optimization of physical parameters like temperature and pH, indicating the potential of engineered microorganisms in L-xylonic acid production (Rodzri et al., 2019).
Advanced Material Development
L-xylonic acid is also being explored in the development of advanced materials. For instance, lignin-rich nanocellulose film containing L-xylonic acid has been developed from depectinized celery, showing improved flexibility, transparency, hydrophilic properties, and antibacterial activity. This demonstrates the potential of L-xylonic acid in creating value-added materials from agricultural waste (Luo et al., 2020).
Wirkmechanismus
Eigenschaften
IUPAC Name |
(2S,3R,4S)-2,3,4,5-tetrahydroxypentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11)/t2-,3+,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKAIJAYHKCRRA-NUNKFHFFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H]([C@@H](C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-xylonic acid | |
CAS RN |
4172-44-5 | |
| Record name | Xylonic acid, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004172445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | XYLONIC ACID, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LAO7LF939B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | L-Xylonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060256 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




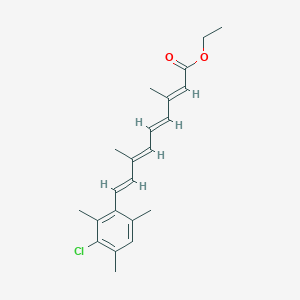
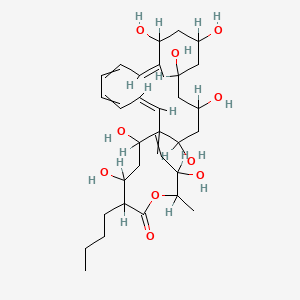

![(Z)-But-2-enedioic acid;4-methyl-2,4-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene](/img/structure/B1239969.png)
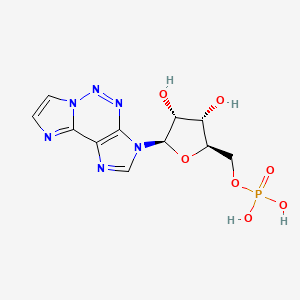
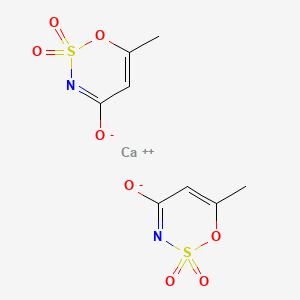


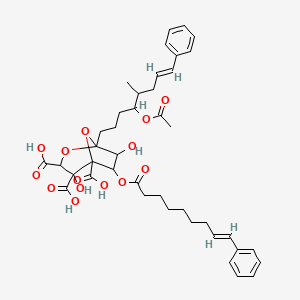
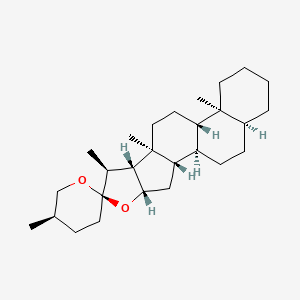

![[(E)-[5-[4-(difluoromethylsulfanyl)phenyl]furan-2-yl]methylideneamino]thiourea](/img/structure/B1239983.png)
![(4R,5S,6S)-3-[(3S,5R)-5-[4-[(1R)-1,3-diamino-3-oxopropyl]phenyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrochloride](/img/structure/B1239985.png)